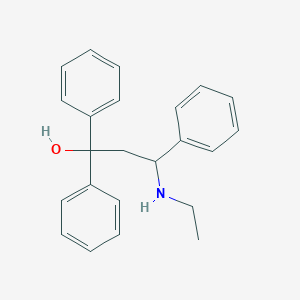
3-(Ethylamino)-1,1,3-triphenyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylamino)-1,1,3-triphenyl-1-propanol, also known as ET-1, is a synthetic compound that has been widely studied for its potential pharmacological and therapeutic applications. This compound belongs to the class of β-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Wirkmechanismus
3-(Ethylamino)-1,1,3-triphenyl-1-propanol acts as a β-adrenergic receptor antagonist, which blocks the binding of catecholamines such as adrenaline and noradrenaline to the receptor. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for regulating heart rate, blood pressure, and other physiological functions. By blocking this pathway, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol can exert its therapeutic effects in various diseases.
Biochemische Und Physiologische Effekte
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been reported to inhibit tumor cell proliferation, migration, and invasion by blocking the β-adrenergic receptor signaling pathway. In cardiovascular research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure. In neurological research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has several advantages for use in lab experiments, including its high purity and stability, its well-established synthesis method, and its ability to selectively target the β-adrenergic receptor. However, there are also some limitations to its use, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential for off-target effects on other receptors.
Zukünftige Richtungen
There are several future directions for research on 3-(Ethylamino)-1,1,3-triphenyl-1-propanol, including its potential use in combination with other drugs for the treatment of cancer, cardiovascular diseases, and neurological disorders. Additionally, there is a need for further studies to investigate the optimal dosing and administration of 3-(Ethylamino)-1,1,3-triphenyl-1-propanol, as well as its potential side effects and toxicity in humans. Overall, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol represents a promising compound for further research and development in the field of pharmacology and therapeutics.
Synthesemethoden
The synthesis of 3-(Ethylamino)-1,1,3-triphenyl-1-propanol involves the reaction of 3-bromo-1,1,3-triphenylpropan-1-one with ethylamine in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to inhibit tumor growth and metastasis by blocking the β-adrenergic receptor signaling pathway. In cardiovascular research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been investigated for its potential use in the treatment of heart failure and hypertension. In neurological research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13451-93-9 |
|---|---|
Produktname |
3-(Ethylamino)-1,1,3-triphenyl-1-propanol |
Molekularformel |
C23H25NO |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3-(ethylamino)-1,1,3-triphenylpropan-1-ol |
InChI |
InChI=1S/C23H25NO/c1-2-24-22(19-12-6-3-7-13-19)18-23(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22,24-25H,2,18H2,1H3 |
InChI-Schlüssel |
YCSICBUDCDAVBY-UHFFFAOYSA-N |
SMILES |
CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Kanonische SMILES |
CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Synonyme |
3-(Ethylamino)-1,1,3-triphenyl-1-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



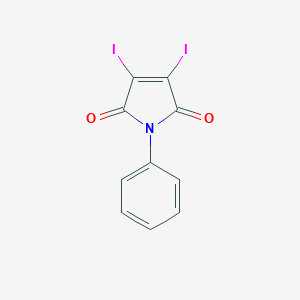
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
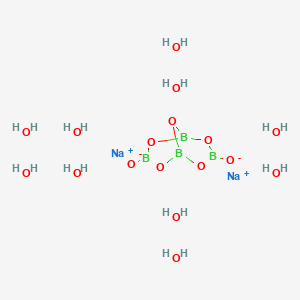
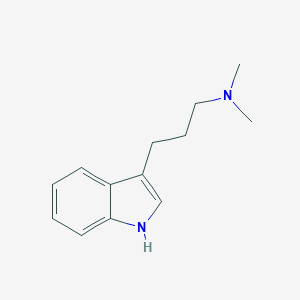
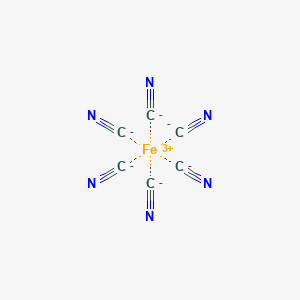
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
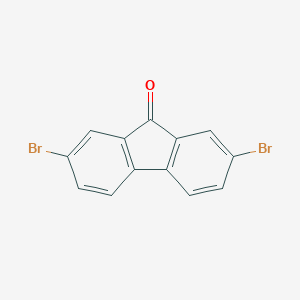
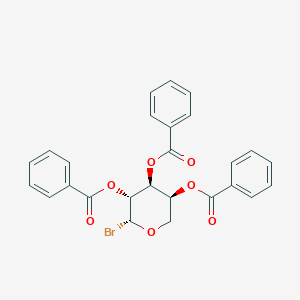
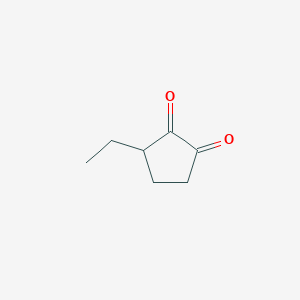
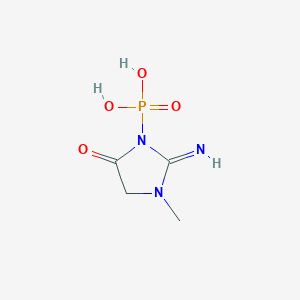
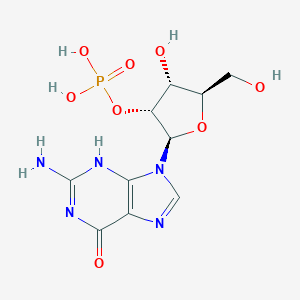
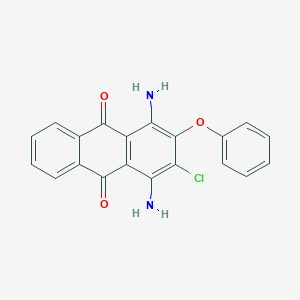
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)